molecular formula C12H22O B1582142 13-Oxabicyclo[10.1.0]tridecane CAS No. 286-99-7

13-Oxabicyclo[10.1.0]tridecane

Cat. No.: B1582142
CAS No.: 286-99-7
M. Wt: 182.3 g/mol
InChI Key: VLJLXEKIAALSJE-UHFFFAOYSA-N
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Description

13-Oxabicyclo[1010]tridecane is a bicyclic ether with a unique structure that includes an oxygen atom bridging a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo[10.1.0]tridecane typically involves the cyclization of a suitable precursor. One common method is the intramolecular etherification of a long-chain diol under acidic conditions. This reaction often requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 13-Oxabicyclo[10.1.0]tridecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ether linkage to an alcohol or alkane, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Sodium hydride, organolithium compounds, aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted ethers or alcohols.

Scientific Research Applications

13-Oxabicyclo[10.1.0]tridecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 13-Oxabicyclo[10.1.0]tridecane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of the ether oxygen. This strain can make certain positions on the molecule more reactive, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

  • cis-Bicyclo[10.1.0]tridecane
  • trans-Bicyclo[10.1.0]tridecane
  • 1,2-Epoxycyclododecane

Comparison: 13-Oxabicyclo[10.1.0]tridecane is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts different chemical properties compared to its hydrocarbon analogs. The oxygen atom introduces polarity and potential sites for hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in both synthetic and applied chemistry.

Properties

IUPAC Name

13-oxabicyclo[10.1.0]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJLXEKIAALSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2C(O2)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883355
Record name 13-Oxabicyclo[10.1.0]tridecane
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-99-7
Record name 13-Oxabicyclo[10.1.0]tridecane
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URL https://commonchemistry.cas.org/detail?cas_rn=286-99-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Oxabicyclo(10.1.0)tridecane
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Record name Epoxycyclododecane
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Record name 13-Oxabicyclo[10.1.0]tridecane
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Record name 13-Oxabicyclo[10.1.0]tridecane
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Record name 1,2-epoxycyclododecane
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Synthesis routes and methods I

Procedure details

20 mg of solid tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4 were added to a 5 ml portion of the "oxidation solution" initially prepared according to B) from tertbutanol and H2O2. This immediately produced a yellow coloration. 0.15 ml of cyclododecene was then added. This caused slight heating of the solution. After 1 hour, the mixture was worked up as in Examples 1-34 and analyzed (GC/IR/MS). 99% pure epoxycyclododecane was obtained by this procedure.
[Compound]
Name
solid
Quantity
20 mg
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reactant
Reaction Step One
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tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4
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0.15 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

Further, Neftekhimiya, 16 (1), 114-119 (1976) discloses a catalytic reaction of 1,2-epoxy-5,9-cyclododecadiene with hydrogen in the presence of a palladium-carried catalyst at a reaction temperature of 140° C. under a hydrogen gas pressure of 8,106 kPa (80 atmospheres). In this reaction, epoxycyclododecane was produced in a yield of 49.5%, cyclododecanol in a yield of 33.3%, and cyclododecanone in a yield of 3.4%.
[Compound]
Name
( 1 )
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research reveal about the catalytic rearrangement of 1,2-Epoxycyclododecane?

A1: The research paper investigates the kinetics of 1,2-epoxycyclododecane's rearrangement when catalyzed by lithium bromide in the presence of polyethylene glycol 400. [] This suggests that the compound can undergo structural changes under specific conditions, and the study aims to understand the rate and mechanism of this transformation. The presence of a catalyst like lithium bromide and a phase transfer agent like polyethylene glycol 400 indicates that the reaction rate and potentially the product selectivity can be influenced by these components.

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